ethyl 5-phenyl-2-(1-pyrrolidinyl)-1H-pyrrole-3-carboxylate
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Description
Ethyl 5-phenyl-2-(1-pyrrolidinyl)-1H-pyrrole-3-carboxylate, also known as ethylphenidate, is a stimulant drug belonging to the pyrrolidinyl-phenyl-pyrrolidinyl-carboxylate class. It is a synthetic compound with a chemical structure similar to that of methylphenidate, a commonly prescribed stimulant drug for the treatment of attention deficit hyperactivity disorder (ADHD). Ethylphenidate has been studied for its potential therapeutic applications, including as a cognitive enhancer, an antidepressant, and an appetite suppressant. It has also been investigated for its potential use as a recreational drug.
Scientific Research Applications
Synthetic Applications and Chemical Properties
Catalytic Annulation : A study described the synthesis of tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This research highlights the compound's role in creating highly functionalized structures through catalytic processes (Zhu, Lan, & Kwon, 2003).
Antimalarial Activity : Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, synthesized from ethyl 2-phenyl-1-pyrroline-5-carboxylate, were evaluated for their antimalarial activities against P. falciparum. This study showcases the potential therapeutic applications of structurally related compounds in treating malaria (Ningsanont et al., 2003).
Chemosensor Development : A colorimetric chemosensor based on a new hybrid azo-pyrazole/pyrrolinone ester hydrazone dye was developed for the naked eye recognition of Cu2+, Zn2+, and Co2+. This compound, exhibiting significant color changes in response to metal ions, underscores the utility of such chemicals in developing sensitive and selective detection methods for environmental and biological applications (Aysha et al., 2021).
Synthetic Methodologies : Research has focused on synthesizing pyrrole-2-carboxylic acid derivatives via reactions between 2H-azirines and enamines, revealing a new synthetic pathway to these compounds. Such studies contribute to the broader understanding of synthetic organic chemistry and the development of novel compounds (Law et al., 1984).
properties
IUPAC Name |
ethyl 5-phenyl-2-pyrrolidin-1-yl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-21-17(20)14-12-15(13-8-4-3-5-9-13)18-16(14)19-10-6-7-11-19/h3-5,8-9,12,18H,2,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCCVTNTSHOKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-phenyl-2-(1-pyrrolidinyl)-1H-pyrrole-3-carboxylate |
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